2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Overview
Description
“2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one” is a chemical compound with the molecular formula C12H7F3O2S. It has a molecular weight of 272.243 Da and a density of 1.5±0.1 g/cm3 . The compound is characterized by the presence of a trifluoromethyl group, a thieno group, and a chromen-4-one group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group, a thieno group, and a chromen-4-one group . The exact mass of the compound is 272.011871 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 403.0±45.0 °C at 760 mmHg, and a flash point of 197.5±28.7 °C . The vapor pressure of the compound is 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Transformations
2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one, a compound with potential applications in chemical synthesis, has been the subject of various studies focusing on its synthesis and chemical transformations. For example, Sosnovskikh et al. (2003) explored its synthesis from 2-trifluoromethylchromones and ethyl mercaptoacetate, resulting in high yields of 1,2-dihydrothieno[2,3-c]chromen-4-ones (Sosnovskikh et al., 2003). Similarly, Sosnovskikh et al. (2002) reported the transformation of this compound into 3-hydrazinopyridazine derivatives, highlighting its reactivity and potential for generating novel chemical structures (Sosnovskikh et al., 2002).
Potential in Photophysics and Photochemistry
This compound also shows promise in the field of photophysics and photochemistry. Research by Sahu et al. (2014) demonstrated that derivatives of this compound exhibit substituent-dependent fluorescence, making them of interest for optical applications and materials science (Sahu et al., 2014).
Biological Activity
In the realm of biological activity, Bogza et al. (2015) investigated derivatives of 4H-thieno[3,2-c]chromene for their potential biological activities. They modified the formyl group of these derivatives, exploring their electrophilic substitution and oxidation, and found that certain derivatives showed significant antiulcer activity, suggesting potential medical applications (Bogza et al., 2015).
Pharmaceutical and Industrial Applications
Further, Shahi et al. (2019) highlighted the significance of benzo[f]chromenes, which include this compound, in pharmaceutical and industrial applications. They emphasized the role of such compounds in the development of photochromic materials and their increasing importance in pharmaceutical research, especially in the synthesis of fluorinated compounds for medicinal applications (Shahi et al., 2019).
Properties
IUPAC Name |
15-(trifluoromethyl)-11-oxa-14-thiatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,13(17)-hexaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O2S/c17-16(18,19)12-7-10-13-9-4-2-1-3-8(9)5-6-11(13)21-15(20)14(10)22-12/h1-6,12H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBGQJXMDPSVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=C1C3=C(C=CC4=CC=CC=C43)OC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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